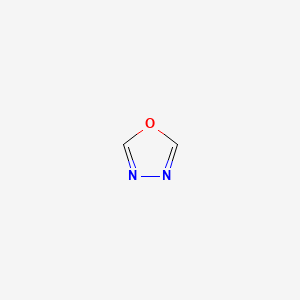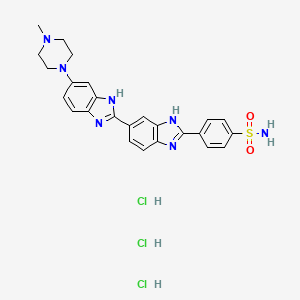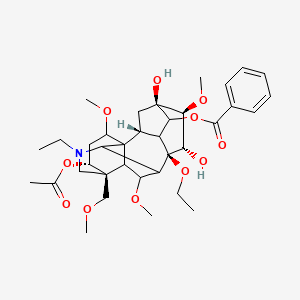
1,3,4-Oxadiazole
Overview
Description
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. It is one of the four isomers of oxadiazole, the others being 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . This compound is notable for its presence in various pharmaceutical drugs, such as raltegravir, an HIV drug, and other derivatives like fenadiazole, zibotentan, and tiodazosin .
Mechanism of Action
Target of Action
1,3,4-Oxadiazole and its derivatives interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . In the context of cancer treatment, this compound derivatives have been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to a variety of effects. For instance, in cancer treatment, this compound derivatives inhibit the activity of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis and cell proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA. Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription, while the inhibition of telomerase prevents the elongation of telomeres, which can lead to cellular senescence and apoptosis .
Pharmacokinetics
It is known that these compounds possess favorable physical and chemical properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules
Result of Action
The result of the action of this compound and its derivatives is a broad spectrum of biological activities. In the context of cancer treatment, these compounds have been shown to exhibit cytotoxic effects against various types of cancer cells . They have also been found to exhibit antibacterial, antiviral, antifungal, and anti-inflammatory properties, among others .
Preparation Methods
1,3,4-Oxadiazole derivatives can be synthesized through several methods:
Oxidation of Tetrazoles: One pathway involves the oxidation of tetrazoles in the presence of aldehydes.
Reaction with Acyl Chlorides: Another method includes the reaction of tetrazoles with acyl chlorides, which also involves the release of nitrogen gas.
Dehydrative Cyclization: The general method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of hydrazides, semicarbazides, or thiosemicarbazides using aggressive agents like phosphorus oxychloride.
Ring Closure Reactions: A simple method involves the ring closure reactions of various acylhydrazides with carbon disulfide in an alkaline solution, or with aromatic acids in the presence of phosphorus oxychloride.
Chemical Reactions Analysis
1,3,4-Oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of tetrazoles.
Cyclization: Intramolecular cyclization of N-acylhydrazones under oxidative conditions, often in the presence of oxygen, iodine, or bromine.
Substitution: The reaction of hydrazides with acyl chlorides or aldehydes to form oxadiazoles.
Common reagents used in these reactions include aldehydes, acyl chlorides, carbon disulfide, and phosphorus oxychloride. Major products formed from these reactions are various this compound derivatives, which are often used in pharmaceuticals and other applications.
Scientific Research Applications
1,3,4-Oxadiazole and its derivatives have a wide range of applications in scientific research:
Medicine: These compounds exhibit antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and analgesic properties
Agriculture: This compound derivatives act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity.
Materials Science: These compounds are used in the development of advanced materials, such as electroluminescent and electron-transport materials.
Comparison with Similar Compounds
1,3,4-Oxadiazole is compared with other oxadiazole isomers:
1,2,4-Oxadiazole: Known for its use in energetic materials and as a precursor for other heterocyclic compounds.
1,2,3-Oxadiazole:
1,2,5-Oxadiazole: Used in the development of advanced materials and pharmaceuticals.
This compound is unique due to its broad spectrum of biological activities and its versatility in various chemical reactions, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASFBLJDCHBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182987 | |
| Record name | 1,3,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | 1,3,4-Oxadiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
288-99-3 | |
| Record name | 1,3,4-Oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O2F20OUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)



